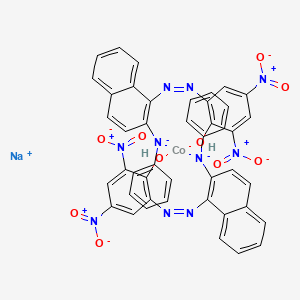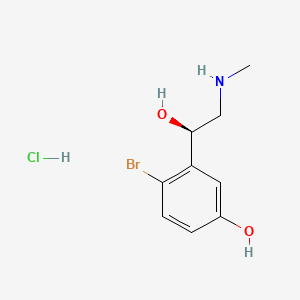![molecular formula C136H207N41O46S7 B589750 68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide CAS No. 151928-23-3](/img/structure/B589750.png)
68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide” is a complex peptide with multiple amino acids. Peptides like this are often studied for their potential biological and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The process involves cycles of deprotection, washing, and coupling until the desired peptide sequence is achieved.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: HATU, DIC, EDC.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues leads to disulfide bond formation, while reduction breaks these bonds.
Scientific Research Applications
Chemistry
Peptides are used as models to study protein folding and interactions.
Biology
They serve as tools to investigate cellular processes and signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormones, and enzyme inhibitors.
Industry
Peptides find applications in cosmetics, as bioactive ingredients, and in the development of diagnostic assays.
Mechanism of Action
The mechanism by which a peptide exerts its effects depends on its sequence and structure. Peptides can interact with specific receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved vary widely based on the peptide’s function.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Cys(1)-DL-Lys-DL-Ser-DL-Hyp-Gly-DL-Ser-DL-Ser-DL-Cys(2)-DL-Ser-DL-Hyp-DL-Thr-DL-Ser-DL-Tyr-DL-Asn-DL-Cys(3)-DL-Cys(1)-DL-Arg-DL-Ser-DL-Cys(2)-DL-Asn-DL-Hyp-DL-Tyr-DL-Thr-DL-Lys-DL-Arg-DL-Cys(3)-DL-Tyr-NH2
- H-DL-Cys(1)-DL-Lys-DL-Ser-DL-Hyp-Gly-DL-Ser-DL-Ser-DL-Cys(2)-DL-Ser-DL-Hyp-DL-Thr-DL-Ser-DL-Tyr-DL-Asn-DL-Cys(3)-DL-Cys(1)-DL-Arg-DL-Ser-DL-Cys(2)-DL-Asn-DL-Hyp-DL-Tyr-DL-Thr-DL-Lys-DL-Arg-DL-Cys(3)-DL-Tyr-NH2
Uniqueness
The uniqueness of the compound lies in its specific sequence and the presence of unusual amino acids like xiHyp and xiThr, which may impart unique structural and functional properties.
Properties
IUPAC Name |
68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H207N41O46S7/c1-63(184)105-129(218)155-76(14-7-9-33-137)110(199)153-78(17-13-37-149-135(144)145)113(202)166-92(122(211)156-79(108(141)197)38-65-21-27-68(186)28-22-65)59-227-230-62-95-125(214)170-91-58-226-225-56-74(138)109(198)152-75(15-8-11-35-147-102(194)19-4-3-10-34-146-103(195)20-6-5-18-99-107-90(57-224-99)171-136(223)174-107)112(201)164-88(54-182)132(221)175-47-71(189)41-96(175)126(215)150-46-104(196)151-84(50-178)117(206)162-86(52-180)120(209)169-94(124(213)165-89(55-183)133(222)177-49-73(191)43-98(177)128(217)173-106(64(2)185)130(219)163-87(53-181)118(207)157-80(39-66-23-29-69(187)30-24-66)114(203)158-82(44-100(139)192)115(204)167-95)61-229-228-60-93(168-119(208)85(51-179)161-111(200)77(154-121(91)210)16-12-36-148-134(142)143)123(212)160-83(45-101(140)193)131(220)176-48-72(190)42-97(176)127(216)159-81(116(205)172-105)40-67-25-31-70(188)32-26-67/h21-32,63-64,71-99,105-107,178-191H,3-20,33-62,137-138H2,1-2H3,(H2,139,192)(H2,140,193)(H2,141,197)(H,146,195)(H,147,194)(H,150,215)(H,151,196)(H,152,198)(H,153,199)(H,154,210)(H,155,218)(H,156,211)(H,157,207)(H,158,203)(H,159,216)(H,160,212)(H,161,200)(H,162,206)(H,163,219)(H,164,201)(H,165,213)(H,166,202)(H,167,204)(H,168,208)(H,169,209)(H,170,214)(H,172,205)(H,173,217)(H4,142,143,148)(H4,144,145,149)(H2,171,174,223) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAIAJLCHSWQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCNC(=O)CCCCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)CO)O)CO)CO)CC(=O)N)O)CC9=CC=C(C=C9)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)CC(=O)N)CC1=CC=C(C=C1)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H207N41O46S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3376.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151928-23-3 |
Source


|
| Record name | 151928-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)
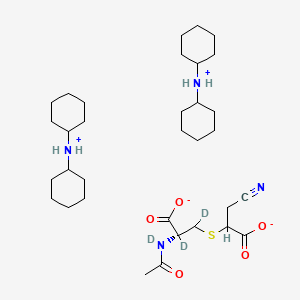
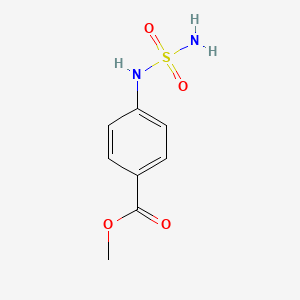


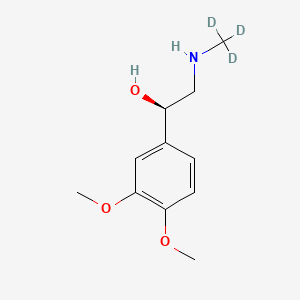
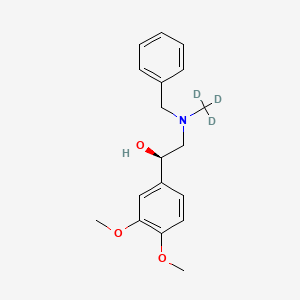

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
